Methyl 3-(bromomethyl)-4-iodobenzoate
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Overview
Description
Methyl 3-(bromomethyl)-4-iodobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromomethyl and iodobenzoate groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(bromomethyl)-4-iodobenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 4-iodobenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromomethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(bromomethyl)-4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The iodobenzoate group can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Coupling Reactions: Suzuki-Miyaura coupling reactions often use palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines yield corresponding amines, while coupling reactions with boronic acids produce biaryl compounds .
Scientific Research Applications
Methyl 3-(bromomethyl)-4-iodobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-(bromomethyl)-4-iodobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack, while the iodobenzoate group can participate in cross-coupling reactions. These interactions enable the compound to form various derivatives with distinct biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(bromomethyl)benzoate: Similar structure but lacks the iodine atom, making it less reactive in certain coupling reactions.
Methyl 4-iodobenzoate: Contains the iodobenzoate group but lacks the bromomethyl group, limiting its use in substitution reactions.
Uniqueness
Methyl 3-(bromomethyl)-4-iodobenzoate is unique due to the presence of both bromomethyl and iodobenzoate groups, which confer dual reactivity. This dual functionality allows it to participate in a wider range of chemical reactions, making it a versatile intermediate in organic synthesis .
Biological Activity
Methyl 3-(bromomethyl)-4-iodobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C9H8BrIO2
- CAS Number : 229028-10-8
The compound features a bromomethyl group and an iodobenzoate moiety, which are crucial for its biological interactions.
Research indicates that this compound exhibits multiple mechanisms of action, which may contribute to its biological activity:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit histone deacetylases (HDACs), particularly HDAC6, which plays a role in cancer cell proliferation and survival. It enhances the acetylation of substrates such as α-tubulin, leading to growth inhibition in various cancer cell lines .
- Antimicrobial Activity : this compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structural features allow it to interact with bacterial cell membranes, disrupting cellular integrity .
- Antitumor Effects : In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Its efficacy varies across different cancer cell lines, indicating a need for further optimization .
Efficacy Data
The following table summarizes the biological activity data for this compound against various targets:
Biological Activity | Target | IC50 (µM) | Reference |
---|---|---|---|
HDAC6 Inhibition | MCF-7 Cells | 52.0 ± 7.8 | |
Antibacterial Activity | S. aureus | 1.6 - 6.3 | |
Antitumor Activity | Various Cancer Lines | Varies |
Case Studies
- Histone Deacetylase Inhibition : A study focused on the selective inhibition of HDAC6 showed that this compound effectively inhibited HDAC6 at low micromolar concentrations, leading to significant growth inhibition in transformed cells without inducing cell death .
- Antimicrobial Efficacy : Another investigation highlighted the compound's ability to combat methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations comparable to standard antibiotics like vancomycin . This underscores its potential as an alternative antimicrobial agent.
- Antitumor Mechanism Exploration : Research into the antitumor effects revealed that the compound could induce apoptosis through mitochondrial pathways in various cancer cell lines, suggesting a promising avenue for therapeutic development .
Properties
Molecular Formula |
C9H8BrIO2 |
---|---|
Molecular Weight |
354.97 g/mol |
IUPAC Name |
methyl 3-(bromomethyl)-4-iodobenzoate |
InChI |
InChI=1S/C9H8BrIO2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,5H2,1H3 |
InChI Key |
AKTNVDXJZMKQNS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)I)CBr |
Origin of Product |
United States |
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